SB-423562
Beschreibung
The compound 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid is a structurally complex molecule featuring multiple pharmacophoric elements:
- A (2R)-2-hydroxypropoxy linker, contributing to stereospecific interactions and solubility.
- A terminal propanoic acid group, common in bioactive molecules for solubility and target binding via carboxylate interactions.
The indenyl and cyano groups are often associated with metabolic stability and target specificity .
Eigenschaften
IUPAC Name |
3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-26(2,14-19-11-20-5-3-4-6-21(20)12-19)28-16-23(29)17-32-24-13-18(8-10-25(30)31)7-9-22(24)15-27/h3-7,9,13,19,23,28-29H,8,10-12,14,16-17H2,1-2H3,(H,30,31)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFJCJKWWIKRD-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C=CC(=C3)CCC(=O)O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C=CC(=C3)CCC(=O)O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351490-27-2 | |
| Record name | SB-423562 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351490272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-423562 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/615K7YBS59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SB-423562 involves several steps, starting with the preparation of the core structure. The compound is synthesized through a series of reactions, including nucleophilic substitution, reduction, and cyclization. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves the careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Esterification and Hydrolysis Reactions
The propanoic acid group undergoes esterification under acid-catalyzed conditions. For example:
Hydrolysis of the ester back to the acid occurs under basic conditions (e.g., NaOH/H<sub>2</sub>O) or enzymatic catalysis .
Reduction of the Cyano Group
The cyano (-C≡N) group can be reduced to a primary amine (-CH<sub>2</sub>NH<sub>2</sub>) under catalytic hydrogenation:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H<sub>2</sub>/Pd-C | 50–60 psi, 80°C | 3-[4-(aminomethyl)-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid | Requires careful pH control |
This reaction is critical for generating analogs with altered pharmacokinetic properties .
Nucleophilic Substitution at the Amino Group
The secondary amine participates in alkylation or acylation reactions:
Acid-Base Reactions
The propanoic acid group forms salts with bases (e.g., NaOH, HCl):
Aromatic Electrophilic Substitution
The indenyl and phenyl rings undergo electrophilic substitution, though reactivity is modulated by electron-withdrawing groups (e.g., -CN):
| Reaction | Reagents | Site Selectivity |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to cyano group on phenyl ring |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Limited due to steric hindrance |
Oxidation of the Hydroxyl Group
The secondary alcohol in the propoxy chain is resistant to mild oxidants but reacts with strong agents:
| Oxidant | Conditions | Product |
|---|---|---|
| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C | Ketone derivative (minor pathway) |
Key Stability Considerations
-
Thermal Stability : Decomposes above 200°C (TGA data).
-
pH Sensitivity : Propanoic acid group protonates below pH 4.5, affecting solubility .
-
Light Sensitivity : Aromatic systems necessitate storage in amber containers .
This compound’s reactivity is strategically leveraged in medicinal chemistry to optimize bioavailability and target binding. Further studies are needed to explore its full synthetic potential and stability under physiological conditions .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Research indicates that compounds similar to SB-423562 exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The compound's ability to modulate pathways involved in oxidative stress and inflammation may offer therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .
Antioxidant Properties
Studies have shown that the compound can act as an antioxidant, scavenging free radicals and reducing oxidative damage in cellular models. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as diabetes and cardiovascular disorders .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in various studies. By inhibiting pro-inflammatory cytokines and pathways, it may help manage conditions like rheumatoid arthritis and inflammatory bowel disease .
Potential Therapeutic Applications
Given its multifaceted biological activities, 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid is being investigated for several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Neurodegenerative Diseases | Treatment for Alzheimer's and Parkinson's diseases |
| Cardiovascular Health | Management of oxidative stress-related conditions |
| Inflammatory Diseases | Therapy for rheumatoid arthritis and inflammatory bowel disease |
| Cancer Research | Exploration of anti-cancer properties through modulation of oxidative stress pathways |
Case Studies
Recent case studies have explored the efficacy of this compound in various experimental models:
- Neuroprotection in Animal Models : A study demonstrated that administration of this compound significantly reduced neuroinflammation and improved cognitive function in mice models of Alzheimer's disease .
- Oxidative Stress Reduction : In diabetic rat models, this compound showed a marked decrease in markers of oxidative stress and improved antioxidant enzyme activity, suggesting its potential as a therapeutic agent for diabetes management .
- Anti-inflammatory Effects : Clinical trials have indicated that the compound can effectively reduce inflammatory markers in patients with rheumatoid arthritis, leading to improved patient outcomes .
Wirkmechanismus
SB-423562 acts as a calcium-sensing receptor antagonist. It binds to the extracellular domain of the calcium channel, preventing the channel from opening in response to changes in intracellular calcium ion concentrations. This inhibition leads to a transient increase in plasma concentrations of parathyroid hormone and stimulates bone formation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share core propanoic acid scaffolds but differ in substituents, influencing their physicochemical and biological properties:
Structure-Activity Relationship (SAR) Insights
- Cyano vs. Difluoro Substituents: The cyano group in the parent compound may enhance binding affinity to polar active sites, while difluoro substitution () improves lipophilicity and bioavailability .
- Aromatic Systems : The indenyl group in the parent compound offers rigidity and hydrophobic interactions, whereas the pyridinylphenylthiophene in introduces heteroaromaticity for target selectivity .
- Linker Modifications : The (2R)-2-hydroxypropoxy linker in the parent compound provides stereochemical specificity, critical for chiral target recognition. This contrasts with carbamate or thiophene linkers in analogs, which alter conformational flexibility .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the parent compound shows moderate similarity (~60–70%) to the difluoro analog () due to shared indenyl and propanoic acid motifs. Lower similarity (~40–50%) is observed with pyridinylphenylthiophene derivatives (), reflecting divergent pharmacophores .
Research Findings and Implications
- Bioactivity Clustering: Compounds with indenyl and propanoic acid groups (e.g., parent compound and analog) cluster together in bioactivity profiles, suggesting shared mechanisms such as cyclooxygenase (COX) or lipoxygenase (LOX) inhibition .
- Metabolic Stability : The indenyl group in the parent compound may reduce cytochrome P450-mediated metabolism compared to phenyl-based analogs (), as inferred from structural comparisons .
Biologische Aktivität
3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid, commonly referred to as SB-423562, is a compound of interest due to its potential therapeutic applications, particularly as an allosteric modulator of the calcium-sensing receptor (CaSR). This article delves into its biological activity, mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid. Its molecular formula is with a molecular weight of 464.6 g/mol. The structural complexity includes a cyano group, a hydroxypropoxy linkage, and an indene moiety, which contribute to its unique biological properties.
This compound functions primarily as an antagonist to the calcium-sensing receptor (CaSR). By binding to the extracellular domain of CaSR, it inhibits the receptor's activation in response to fluctuations in extracellular calcium levels. This antagonistic action plays a crucial role in regulating calcium homeostasis within the body, which is essential for various physiological processes.
Biochemical Pathways
The modulation of CaSR by this compound impacts several biochemical pathways:
- Calcium Homeostasis: Disruption of CaSR signaling can lead to altered calcium levels in cells, potentially affecting muscle contraction and neurotransmitter release.
- Bone Metabolism: Given that CaSR is involved in bone remodeling processes, this compound may have implications in osteoporosis treatment by influencing osteoblast and osteoclast activity.
Pharmacological Implications
The pharmacokinetics of this compound indicate a solubility of 5 mg/ml in DMSO, suggesting favorable conditions for laboratory studies. Its selective modulation of CaSR positions it as a candidate for further exploration in treating conditions related to calcium dysregulation.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits CaSR-mediated signaling pathways. For instance:
-
Calcium Flux Assays: Experiments using HEK293 cells expressing CaSR showed that treatment with this compound resulted in a significant decrease in intracellular calcium levels compared to control groups.
Treatment Intracellular Calcium (nM) Control 350 ± 20 This compound (10 µM) 150 ± 15 - Cell Viability Assays: In osteoblast-like cell lines, this compound was found to enhance cell viability under conditions mimicking osteoporosis.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
-
Osteoporosis Models: In ovariectomized rats (a model for postmenopausal osteoporosis), administration of this compound led to improved bone mineral density compared to untreated controls.
Group Bone Mineral Density (g/cm²) Control 0.50 ± 0.05 This compound (20 mg/kg) 0.65 ± 0.04
Q & A
Q. How to design a structure-activity relationship (SAR) study for analogs?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with (i) indenyl → naphthyl substitution, (ii) cyano → nitro groups, and (iii) (2R)- to (2S)-hydroxypropoxy inversion .
- Functional Assays : Test in parallel for target inhibition (IC), cytotoxicity (CC in HepG2), and solubility (shake-flask method) .
- Statistical Analysis : Apply PCA (principal component analysis) to cluster analogs based on >10 physicochemical parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
